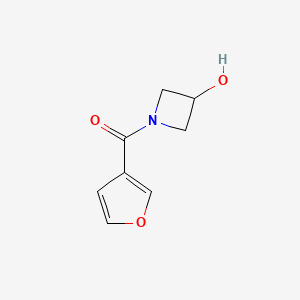
4-(Difluoromethoxy)-3-ethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-ethoxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a benzohydrazide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by oxidation and N-acylation reactions . The reaction conditions often include the use of catalysts such as tetrabutylammonium bromide and bases like sodium hydroxide to optimize the yield and purity of the final product . Industrial production methods may involve scaling up these reactions with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(Difluoromethoxy)-3-ethoxybenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzohydrazide core.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethoxy and ethoxy groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-ethoxybenzohydrazide can be compared with other similar compounds, such as:
4-Difluoromethoxy-3-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with similar difluoromethoxy functionality, studied for its biological activities.
Roflumilast: A compound synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde, used as a PDE-4 inhibitor for the treatment of chronic obstructive pulmonary disease. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3/c1-2-16-8-5-6(9(15)14-13)3-4-7(8)17-10(11)12/h3-5,10H,2,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRVJMIIWCOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
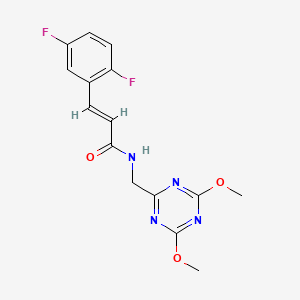
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine](/img/structure/B2915154.png)
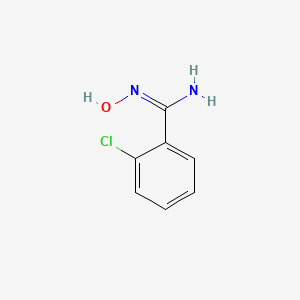
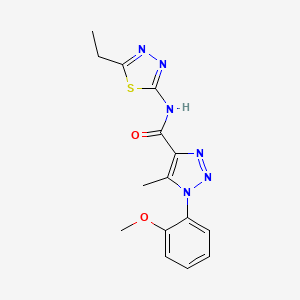
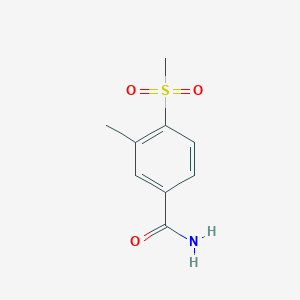

![N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide](/img/structure/B2915165.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)
![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)


